N-(3-chlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide N-(3-chlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1251667-74-9
VCID: VC11983252
InChI: InChI=1S/C17H18ClN3O4S/c18-13-5-3-6-14(11-13)19-16(22)12-20-8-4-7-15(17(20)23)26(24,25)21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2,(H,19,22)
SMILES: C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl
Molecular Formula: C17H18ClN3O4S
Molecular Weight: 395.9 g/mol

N-(3-chlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

CAS No.: 1251667-74-9

Cat. No.: VC11983252

Molecular Formula: C17H18ClN3O4S

Molecular Weight: 395.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide - 1251667-74-9

Specification

CAS No. 1251667-74-9
Molecular Formula C17H18ClN3O4S
Molecular Weight 395.9 g/mol
IUPAC Name N-(3-chlorophenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Standard InChI InChI=1S/C17H18ClN3O4S/c18-13-5-3-6-14(11-13)19-16(22)12-20-8-4-7-15(17(20)23)26(24,25)21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2,(H,19,22)
Standard InChI Key NPRQIBXSTVOOHN-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophoric elements:

  • 3-Chlorophenyl group: A halogenated aromatic ring conferring lipophilicity and potential halogen-bonding interactions.

  • Pyrrolidine-1-sulfonyl moiety: A five-membered heterocycle with a sulfonamide group, enhancing solubility and target affinity.

  • 2-Oxo-1,2-dihydropyridinyl acetamide: A bicyclic system with hydrogen-bonding capabilities.

The molecular formula is C₁₇H₁₈ClN₃O₄S, with a molecular weight of 395.9 g/mol.

Table 1: Key Molecular Properties

PropertyValue
CAS Number1251667-74-9
Molecular FormulaC₁₇H₁₈ClN₃O₄S
Molecular Weight395.9 g/mol
Topological Polar Surface Area106 Ų (estimated)
LogP (Octanol-Water)2.1 (predicted)

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often involving:

  • Mannich Reaction: Formation of the β-amino carbonyl intermediate using amines, formaldehyde, and ketones.

  • Cyclization: Intramolecular cyclization to construct the dihydropyridinone core under catalytic conditions (e.g., tetrabutylammonium bromide) .

  • Sulfonylation: Introduction of the pyrrolidine sulfonyl group via nucleophilic substitution with pyrrolidine-1-sulfonyl chloride.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclizationToluene, 110°C, TBAB catalyst63%
SulfonylationPyrrolidine-1-sulfonyl chloride, DCM, 25°C72%

Biological Activity and Mechanisms

Enzyme Inhibition

The compound demonstrates inhibitory activity against serine proteases (e.g., Tmprss2) by binding to catalytic triads, as suggested by molecular dynamics simulations . Its sulfonamide group interacts with histidine residues in enzyme active sites, disrupting substrate hydrolysis.

Receptor Modulation

Structural analogs exhibit affinity for G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter signaling. The chlorophenyl group may facilitate hydrophobic interactions with receptor pockets.

Pathway Interference

Preliminary studies suggest interference with NF-κB signaling, a pathway implicated in inflammation and cancer progression. The dihydropyridinone moiety potentially blocks IκB kinase (IKK) phosphorylation.

Pharmacological Applications

Neuroprotective Effects

The compound’s ability to cross the blood-brain barrier (LogP = 2.1) positions it as a candidate for mitigating neuroinflammation in Alzheimer’s disease.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the pyrrolidine sulfonyl group to enhance target selectivity.

  • In Vivo Efficacy Trials: Testing in murine models of cancer and neurodegeneration.

  • Pharmacokinetic Optimization: Improving oral bioavailability through prodrug formulations.

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